molecular formula C18H19N5OS2 B12030396 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-79-4

5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12030396
CAS No.: 624724-79-4
M. Wt: 385.5 g/mol
InChI Key: XEHPOVVSCXDNQU-XDHOZWIPSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 4-(methylthio)benzaldehyde hydrazone, followed by cyclization with thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Triazole derivatives have been studied for their ability to interact with biological targets such as proteins and nucleic acids, making them candidates for drug development.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to the inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylthio group may impart distinct properties compared to other similar compounds, making it a subject of interest for further research.

Properties

CAS No.

624724-79-4

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5OS2/c1-3-24-15-8-6-14(7-9-15)17-20-21-18(25)23(17)22-19-12-13-4-10-16(26-2)11-5-13/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

XEHPOVVSCXDNQU-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)SC

Origin of Product

United States

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